Heveaflavone

Antiviral drug discovery Molecular docking SARS-CoV-2

Heveaflavone (CAS: 23132-13-0) is a naturally occurring 3′→8″-biflavonoid, formally designated amentoflavone 4‴,7,7″-trimethyl ether. Belonging to the biflavonoid and polyflavonoid subclass, it comprises two flavone units linked through a C3′–C8″ bond, featuring methoxylation at the 4′, 7, and 7″ positions, hydroxylation at the 5, 5″, and 4‴ positions, and a molecular formula of C33H24O10 with a monoisotopic mass of 580.13695 Da.

Molecular Formula C33H24O10
Molecular Weight 580.5 g/mol
Cat. No. B112779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeveaflavone
Molecular FormulaC33H24O10
Molecular Weight580.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)OC)O)O
InChIInChI=1S/C33H24O10/c1-39-18-7-4-16(5-8-18)26-14-24(37)32-25(38)15-28(41-3)30(33(32)43-26)20-10-17(6-9-21(20)34)27-13-23(36)31-22(35)11-19(40-2)12-29(31)42-27/h4-15,34-35,38H,1-3H3
InChIKeyNXPAGAZHSWSUFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Heveaflavone Procurement Guide: 7,7,4′-Trimethylated Biflavonoid with Differential Binding and Cytotoxic Profile


Heveaflavone (CAS: 23132-13-0) is a naturally occurring 3′→8″-biflavonoid, formally designated amentoflavone 4‴,7,7″-trimethyl ether [1]. Belonging to the biflavonoid and polyflavonoid subclass, it comprises two flavone units linked through a C3′–C8″ bond, featuring methoxylation at the 4′, 7, and 7″ positions, hydroxylation at the 5, 5″, and 4‴ positions, and a molecular formula of C33H24O10 with a monoisotopic mass of 580.13695 Da . This compound has been isolated from diverse botanical sources including Hevea brasiliensis, Selaginella doederleinii, Selaginella tamariscina, Podocarpus nakaii, Ouratea multiflora, and Retrophyllum rospigliosii [2]. Heveaflavone is available commercially as an analytical standard with HPLC purity specifications typically ranging from ≥95% to ≥98%, supplied by multiple vendors for research applications including content determination, identification, and pharmacological studies [3].

Why Amentoflavone, Bilobetin, or Ginkgetin Cannot Substitute for Heveaflavone in Target-Specific Applications


Within the 3′→8″-biflavonoid scaffold, subtle variations in methoxylation and hydroxylation patterns produce non-interchangeable pharmacological profiles. Heveaflavone (amentoflavone 4‴,7,7″-trimethyl ether) differs from amentoflavone by the presence of three methoxy groups at the 4′, 7, and 7″ positions; from bilobetin (4′-O-methyl-amentoflavone) by two additional methoxy groups; and from ginkgetin (7,4′-di-O-methyl-amentoflavone) by an extra methoxy at the 7″ position. This methylation gradient directly modulates molecular recognition: in direct comparative molecular docking against SARS-CoV-2 3CLPRO/Mpro, the 10 amentoflavone derivatives tested exhibited binding affinities spanning from −8.8 to −9.7 kcal/mol, with Heveaflavone registering −9.3 kcal/mol—a value distinct from bilobetin (−9.1 kcal/mol), ginkgetin (−9.7 kcal/mol), sciadopitysin (−9.0 kcal/mol), and sequoiaflavone (−9.7 kcal/mol) [1]. Similarly, in anticancer proliferation assays, Heveaflavone demonstrates differential sensitivity across human cancer cell lines with IC50 values ranging from 6.74 μg/mL to >50 μg/mL, while structurally related biflavonoids robustaflavone, 2″,3″-dihydro-3′,3‴-biapigenin, delicaflavone, and 7,4′,7″,4‴-tetra-O-methyl-amentoflavone each exhibit distinct potency spectra [2][3]. These divergences confirm that methylation status is not a trivial modification but a critical determinant of target engagement and cellular efficacy, rendering direct substitution without experimental validation scientifically invalid.

Heveaflavone: Quantified Differential Evidence Against Amentoflavone-Derived Biflavonoids


Heveaflavone vs. Bilobetin, Ginkgetin, and Sciadopitysin: Comparative Binding Affinity to SARS-CoV-2 3CL Protease

Heveaflavone demonstrates a distinct binding affinity to the SARS-CoV-2 main protease (3CLPRO/Mpro) that differs from its closely related amentoflavone derivatives. In a systematic in silico analysis of 10 amentoflavone derivatives, Heveaflavone exhibited a docking score of −9.3 kcal/mol against the Mpro protein target. This value is numerically distinct from bilobetin (−9.1 kcal/mol), ginkgetin (−9.7 kcal/mol), sciadopitysin (−9.0 kcal/mol), sequoiaflavone (−9.7 kcal/mol), and isoginkgetin (−9.4 kcal/mol) [1]. All 10 amentoflavone derivatives outperformed the FDA-approved antiviral comparator in terms of binding affinity [1].

Antiviral drug discovery Molecular docking SARS-CoV-2 Biflavonoid 3CLPRO

Heveaflavone Demonstrates Target-Specific Differential Binding: ESR1 vs. EGFR vs. TNF in Lung Cancer Models

In a combined in silico and in vitro study evaluating biflavonoids from Selaginella doederleinii against HTB-183 lung cancer cells, Heveaflavone exhibited preferential binding to the estrogen receptor 1 (ESR1) with a docking score of −9.5 kcal/mol. In contrast, robustaflavone 7,4-dimethyl ether bound to EGFR (−9.2 kcal/mol), while 7,4′,7″,4‴-tetra-O-methyl-amentoflavone targeted TNF (−6.5 kcal/mol) [1]. This differential target engagement profile was established using bioinformatics combining PASS analysis, Swiss Target Prediction, and molecular docking [1].

Lung cancer Estrogen receptor Molecular docking ESR1 Target selectivity

Heveaflavone Exhibits Moderate Topoisomerase I Inhibition, Contrasting with Biflavonoids Lacking This Mechanism

Heveaflavone demonstrates moderate Topoisomerase I inhibitory activity, a mechanism not universally shared among structurally related biflavonoids [1]. While the original publication reports this activity qualitatively as 'moderate' without numerical IC50 values, the same study establishes that other biflavonoids from Podocarpus nakaii such as podocarpusflavone and 7,4′-di-O-methyl-amentoflavone exhibit significant cytotoxic inhibitions against DLD, KB, and MCF-7 cell lines with distinct potency profiles . The combination of Topoisomerase I inhibition with DPPH radical scavenging activity distinguishes Heveaflavone from biflavonoids that lack Topoisomerase I targeting [1].

Topoisomerase I DNA damage Chemotherapy Enzyme inhibition

Heveaflavone Exhibits Differential Cytotoxicity Across Human Cancer Cell Lines: PC-9, CNE2, HL60, A549, and K562

Heveaflavone demonstrates a spectrum of anti-proliferative activity across five human cancer cell lines, with IC50 values of 6.74 ± 2.1 μg/mL (PC-9 lung adenocarcinoma), 15.8 ± 2.9 μg/mL (CNE2 nasopharyngeal carcinoma), 46.0 ± 4.6 μg/mL (HL60 promyelocytic leukemia), and >50 μg/mL for both A549 lung carcinoma and K562 chronic myelogenous leukemia cells [1]. This study originally evaluated six biflavonoids from Selaginella doederleinii against the same five cancer cell lines, verifying differential activity profiles [1]. The ~2.3-fold difference in sensitivity between PC-9 and CNE2 cells, and the >3-fold difference between CNE2 and HL60 cells, indicates cell-type-dependent potency.

Antiproliferative Cancer cell lines Cytotoxicity Natural product

Heveaflavone and Amentoflavone Exhibit Comparable Analytical Linearity for HPLC-Based Quality Control Applications

In a validated HPLC method for simultaneous determination of two major biflavones in Biyanling Tablets, Heveaflavone and amentoflavone both demonstrated excellent linearity across a concentration range of 1.56–100 μg/mL. Heveaflavone exhibited a correlation coefficient of r ≥ 0.9996 with average recovery of 96.5% and RSD of 2.4% (n = 6), while amentoflavone showed r ≥ 0.9998 with recovery of 98.2% and RSD of 2.1% (n = 6) [1]. The separation was achieved on a Diamonsil C18 column (4.6 mm × 250 mm, 5 μm) with acetonitrile–0.5% acetic acid gradient elution at 270 nm detection wavelength and 1.0 mL/min flow rate [1].

HPLC Analytical method Quality control Biflavonoid

Heveaflavone: Validated Research and Quality Control Applications Based on Quantitative Evidence


Lung Adenocarcinoma (PC-9) Antiproliferative Studies: Optimal Cell Line for Heveaflavone

Heveaflavone demonstrates its highest antiproliferative potency in PC-9 lung adenocarcinoma cells, with an IC50 of 6.74 ± 2.1 μg/mL [1]. This is 2.3-fold more potent than in CNE2 cells (15.8 ± 2.9 μg/mL) and approximately 7-fold more potent than in HL60 cells (46.0 ± 4.6 μg/mL) [1]. Researchers investigating Heveaflavone's anticancer mechanisms should prioritize PC-9 as the most sensitive and responsive cellular model, while recognizing that A549 (>50 μg/mL) and K562 (>50 μg/mL) cells are relatively resistant and unsuitable as primary screening models for this compound [1].

ESR1-Targeted Anticancer Screening in Lung Cancer Models

Heveaflavone demonstrates preferential binding to estrogen receptor 1 (ESR1) with a docking score of −9.5 kcal/mol, distinguishing it from structurally related biflavonoids that target EGFR (−9.2 kcal/mol for robustaflavone 7,4-dimethyl ether) or TNF (−6.5 kcal/mol for 7,4′,7″,4‴-tetra-O-methyl-amentoflavone) [1]. This target selectivity supports the use of Heveaflavone in ESR1-focused anticancer screening programs, particularly for lung cancer research where HTB-183 cell models have been validated [1]. Heveaflavone is the appropriate selection when estrogen receptor-mediated pathways—rather than EGFR or TNF signaling—are the primary research objective [1].

SARS-CoV-2 3CL Protease Inhibitor Screening: Differentiated Binding Profile Among Amentoflavone Derivatives

Heveaflavone binds to SARS-CoV-2 3CLPRO/Mpro with a docking score of −9.3 kcal/mol, positioning it between bilobetin (−9.1 kcal/mol) and ginkgetin (−9.7 kcal/mol) in the affinity hierarchy of amentoflavone derivatives [1]. This intermediate binding affinity, combined with its distinct methylation pattern, makes Heveaflavone valuable for structure-activity relationship (SAR) studies examining how incremental methoxylation modulates antiviral target engagement [1]. Researchers constructing focused libraries of biflavonoid 3CL protease inhibitors should include Heveaflavone to capture the 4‴,7,7″-trimethylation state within the amentoflavone scaffold [1].

HPLC Reference Standard for Quality Control of Biflavonoid-Containing Botanical Formulations

Heveaflavone has been validated as an analytical reference standard for simultaneous HPLC determination alongside amentoflavone in Biyanling Tablets and related botanical preparations [1]. The validated method demonstrates excellent linearity (r ≥ 0.9996) over 1.56–100 μg/mL, 96.5% recovery, and 2.4% RSD (n = 6) using a Diamonsil C18 column with acetonitrile–0.5% acetic acid gradient at 270 nm [1]. Heveaflavone analytical standards with HPLC purity ≥95% to ≥98% are commercially available for content determination, identification, and pharmacological research applications .

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